cis-2-Hexen-1-ol

Catalog No.
S631467
CAS No.
928-94-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Hexen-1-ol

CAS Number

928-94-9

Product Name

cis-2-Hexen-1-ol

IUPAC Name

(Z)-hex-2-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-

InChI Key

ZCHHRLHTBGRGOT-PLNGDYQASA-N

SMILES

CCCC=CCO

Solubility

Soluble in fats; Insoluble in water
Soluble (in ethanol)

Synonyms

(Z)-hex-2-en-1-ol, (Z)-hex-3-en-1-ol, (Z)-hex-4-en-1-ol, hex-4-en-1-ol

Canonical SMILES

CCCC=CCO

Isomeric SMILES

CCC/C=C\CO

Natural Product:

  • cis-2-Hexen-1-ol is an aliphatic alcohol, meaning it contains a hydroxyl group (OH) attached to a carbon chain.
  • Research has identified cis-2-Hexen-1-ol as a natural product found in various organisms, including Cistus creticus (Cretan rock-rose) and Carica papaya (papaya) PubChem.

Analytical Techniques:

  • The presence of cis-2-Hexen-1-ol can be quantified in research settings using analytical techniques like gas chromatography (GC) Sigma-Aldrich: .
  • This information is valuable for researchers studying the composition of various biological samples.

Current Research:

  • While there is no extensive research readily available on the specific applications of cis-2-Hexen-1-ol in scientific research, its identification in natural products suggests potential areas of exploration.
  • Researchers might be interested in investigating its biological properties, potential roles in plant physiology, or even its use as a chemical marker for specific organisms.

Future Directions:

  • Further research is needed to fully understand the role and function of cis-2-Hexen-1-ol in the various organisms it has been identified in.
  • Studies could explore its potential as a bioactive compound or its contribution to the overall scent profile of plants.

Important Note:

  • The information available on cis-2-Hexen-1-ol is currently limited. More research is required to definitively determine its various applications in scientific research.

Cis-2-Hexen-1-ol is an organic compound classified as a fatty alcohol, specifically an aliphatic alcohol with the chemical formula C6H12O. It is characterized by a six-carbon chain with a double bond between the second and third carbon atoms, and a hydroxyl group (-OH) attached to the terminal carbon. This compound is notable for its hydrophobic nature, making it practically insoluble in water. Cis-2-Hexen-1-ol is primarily found in various natural sources, including currants, hops, strawberries, and thornless blackberries. It has a distinct green odor and is often associated with fresh vegetable flavors in culinary applications .

The primary scientific interest in cis-2-hexen-1-ol lies in its role as a flavor and fragrance compound. Its presence contributes to the green, herbal, and slightly winey notes found in tomatoes and other plants []. The specific mechanism by which it interacts with olfactory receptors to produce these sensations requires further research.

  • Flammability: Alcohols are flammable liquids with relatively low flash points.
  • Mild irritant: Concentrated vapors may irritate the eyes and skin.
  • Biodegradability: Alcohols are generally biodegradable.
Typical of alcohols and alkenes:

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
  • Esterification: Reacting with acids can yield esters, which are important in flavoring and fragrance industries.
  • Hydration: Under acidic conditions, it may react with water to form alcohols or ethers.
  • Dehydration: This reaction can convert cis-2-Hexen-1-ol back into alkenes.

These reactions highlight its versatility in organic synthesis and industrial applications .

Cis-2-Hexen-1-ol exhibits various biological activities, primarily as a volatile compound that can act as an attractant or repellent for insects. It is also involved in plant defense mechanisms, serving as a signaling molecule that can attract pollinators or repel herbivores. Additionally, its presence in certain foods contributes to their aroma and flavor profile, influencing consumer preferences and sensory experiences .

Cis-2-Hexen-1-ol can be synthesized through several methods:

  • Hydroformylation: The reaction of 1-pentene with carbon monoxide and hydrogen can yield cis-2-Hexen-1-ol.
  • Reduction of Fatty Acids: Reducing fatty acids derived from natural oils can produce this compound.
  • Isomerization: The trans isomer of 2-Hexen-1-ol can be converted to its cis counterpart under specific conditions.

These methods allow for both natural extraction from plant sources and synthetic production for industrial use .

Cis-2-Hexen-1-ol finds applications across various fields:

  • Flavoring Agent: Used in food products for its fresh green notes.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Pesticide Formulations: Acts as an attractant for beneficial insects in agricultural practices.
  • Cosmetics: Incorporated into personal care products for its aromatic properties.

Its versatility makes it valuable in both food science and fragrance development .

Research on the interactions of cis-2-Hexen-1-ol focuses on its role in plant-insect dynamics and its sensory properties in food science. Studies have shown that this compound can influence the behavior of pollinators and pests, thereby playing a critical role in ecological interactions. Additionally, sensory evaluation studies highlight its impact on consumer preferences for various food products, indicating its importance in flavor chemistry .

Cis-2-Hexen-1-ol shares structural similarities with several other compounds within the same category of fatty alcohols and alkenes:

Compound NameChemical FormulaUnique Features
Trans-2-Hexen-1-olC6H12OFound predominantly in cereals
Cis-3-Hexen-1-olC6H12OEmitted by a wide range of plants; acts as a biogenic volatile compound
1-HexanolC6H14A straight-chain fatty alcohol without a double bond

Cis-2-Hexen-1-ol is unique due to its specific configuration (cis) and its distinct green odor profile, which differentiates it from its isomers and related compounds .

Physical Description

Colourless liquid; Green aroma

XLogP3

1.4

Density

0.845-0.853

UNII

871TEL510E

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

928-94-9

Wikipedia

(2Z)-2-hexen-1-ol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Hexen-1-ol, (2Z)-: ACTIVE

Dates

Modify: 2023-08-15

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